molecular formula C16H32O2 B1210863 14-Methylpentadecanoic acid CAS No. 4669-02-7

14-Methylpentadecanoic acid

Cat. No. B1210863
CAS RN: 4669-02-7
M. Wt: 256.42 g/mol
InChI Key: ZONJATNKKGGVSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 14-Methylpentadecanoic acid and related compounds involves various chemical methods. For instance, the synthesis of 3-methyl-15-phenyl-[carboxyl-14C]-pentadecanoic acid is achieved in good yield from Na14CN, starting with 14-methyl 1-phenyl-tetradecanol methanesulfonate, demonstrating a method for introducing radioactive labeling into the molecule for tracer studies (Humbert et al., 1988).

Molecular Structure Analysis

Understanding the molecular structure of 14-Methylpentadecanoic acid is crucial for exploring its chemical behavior. Studies on related compounds, like the crystal and molecular structure of 14α-acetoxy-13α-hydroxymulin-11-en-20-oic acid monohydrate, provide insights into the spatial arrangement and structural features of similar fatty acids (Brito et al., 2018).

Chemical Reactions and Properties

14-Methylpentadecanoic acid undergoes various chemical reactions characteristic of fatty acids. The oxidation of branched-chain fatty acids in rat liver homogenates, including 14-methylpentadecanoic acid, yields water-soluble and ether-soluble products, indicating its metabolic pathways in biological systems (Björkhem & Danielsson, 1970).

Physical Properties Analysis

The physical properties of 14-Methylpentadecanoic acid, such as melting point, boiling point, and solubility, are determined by its molecular structure. While specific studies on 14-Methylpentadecanoic acid are scarce, the synthesis and evaluation of related compounds provide comparative data to infer its physical characteristics (Goodman et al., 1984).

Scientific Research Applications

Radioactive Labeling in Medical Imaging

14-Methylpentadecanoic acid has been utilized in the synthesis of radioiodinated agents, such as 14-(p-iodophenyl)-2(RS)-methyltetradecanoic acid and 15-p-iodophenyl)-3(RS)-methylpentadecanoic acid. These compounds are of interest for their potential use in medical imaging due to expected pronounced uptake and prolonged myocardial retention. This retention may result from inhibition of fatty acid metabolism, as demonstrated in tissue distribution studies in rats showing significant heart uptake and retention of these compounds (Goodman, Kirsch, & Knapp, 1984).

Myocardial Distribution Studies

Another study focused on the myocardial distribution of 15-p-[131I]iodophenyl-3-(R,S)-methylpentadecanoic acid (BMPDA) in normotensive and hypertensive rats. This study used dual tracer autoradiographic techniques and found nearly homogeneous myocardial distribution of BMPDA in normotensive rats. However, in hypertensive hearts, a heterogeneous distribution with decreased uptake in the endocardial region was observed. This indicates that single photon emission computed tomographic imaging with 123I-labeled BMPDA could be useful for detecting regional changes of myocardial fatty acid uptake in patients with prolonged and severe hypertension (Yamamoto et al., 1986).

Oxidation Studies

Research into the oxidation of branched-chain fatty acids, including 14-methylpentadecanoic acid, has been conducted. This study described the synthesis of tritium-labeled 14-methylpentadecanoic acid and its oxidation into various products by rat liver homogenate. The study found that these iso-fatty acids were converted mainly into ω-oxidized products, indicating a metabolic pathway for these types of fatty acids (Björkhem & Danielsson, 1970).

Bacterial Infection Imaging

A recent study in 2022 evaluated the use of 15-(4-123I-iodophenyl)-3(R,S)-methylpentadecanoic acid (123I-BMIPP) for visualizing fatty acid metabolism in bacteria, with a focus on bacterial infection imaging. The study found that 123I-BMIPP, a radiopharmaceutical used for myocardial fatty acid metabolism scintigraphy in Japan, accumulated markedly in Escherichia coli EC-14, similar to 18F-FDG. This suggests potential use of 123I-BMIPP for imaging bacterial infections (Muranaka et al., 2022).

Safety And Hazards

14-Methylpentadecanoic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Recent studies suggest that changes in the iso-BCFA profile in obese patients may contribute to adipose inflammation and dyslipidemia . Further studies should evaluate whether iso-BCFA supplementation in obese patients would be beneficial .

properties

IUPAC Name

14-methylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-3-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONJATNKKGGVSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067726
Record name Isohexadecanoic acid
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Molecular Weight

256.42 g/mol
Source PubChem
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Physical Description

Other Solid, Solid
Record name Isohexadecanoic acid
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Product Name

14-Methylpentadecanoic acid

CAS RN

4669-02-7, 32844-67-0
Record name Iso-C16:0
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Record name 14-Methylpentadecanoic acid
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Record name 14-METHYLPENTADECANOIC ACID
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Melting Point

61.8 - 62.4 °C
Record name Isopalmitic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
503
Citations
NM Carballeira, H Cruz, NL Ayala - Lipids, 2002 - Springer
… The silyloxynitrile was then transformed into the known 2hydroxy-14-methylpentadecanoic acid by first reacting the nitrile with concentrated HCl in DME followed by saponification with …
Number of citations: 10 link.springer.com
WF Wood - Journal of chemical ecology, 2004 - Springer
… compounds are the C14 through C18 straight-chain fatty acids, (Z,Z)-9,12octadecadienoic acid, 12-methyltridecanoic acid, 13-methyltetradecanoic acid, 14-methylpentadecanoic acid, …
Number of citations: 4 link.springer.com
NM Carballeira, ED Reyes, A Sostre… - Journal of natural …, 1997 - ACS Publications
… Catalytic hydrogenation (PtO 2 ) was used to establish methyl branching, for the diunsaturated methyl ester was transformed into the known 14-methylpentadecanoic acid methyl ester, …
Number of citations: 59 pubs.acs.org
PGOFS DEER - Journal of Chemical Ecology, 2004 - academia.edu
… compounds are the C14 through C18 straight-chain fatty acids, (Z,Z)-9,12-octadecadienoic acid, 12-methyltridecanoic acid, 13-methyltetradecanoic acid, 14-methylpentadecanoic acid, …
Number of citations: 0 www.academia.edu
Y Song, T SAWA, M TSUCHIYA, Y HORIUCHI… - The Journal of …, 1981 - jstage.jst.go.jp
… 1) From this mixture 12-methyltetradecanoic acid (a-C15), 2) 12-methyltridecanoic acid (i-C14), 14-methylpentadecanoic acid (i-C16), hexadecanoic acid (n-C16) and 14-…
Number of citations: 12 www.jstage.jst.go.jp
H Matuo, DA Cadenhead - Colloids and surfaces, 1989 - Elsevier
A study has been initiated to investigate the behavior of mixed straight-chain/iso-branched-chain fatty acid monolayer systems. In this publication we examine the effects of changing the …
Number of citations: 14 www.sciencedirect.com
RP Hansen, FB Shorland, NJ Cooke - Biochemical Journal, 1955 - ncbi.nlm.nih.gov
… of 14-methylpentadecanoic acid (recorded mp 62.40, our value 62.3-62 4) supplied by Weitkamp (1945) was 62-2-62 60. Mixed with an equal wt. of nhexadecanoic acid (mp 62.9-63.3) …
Number of citations: 20 www.ncbi.nlm.nih.gov
NM Carballeira, J Alicea - Lipids, 2001 - Springer
… fatty acid composition of the sponge Amphimedon complanata was reinvestigated, and the 2-methoxy-13-methyltetradecanoic acid, 2-methoxy-14methylpentadecanoic acid, and 2-…
Number of citations: 25 link.springer.com
R Biegelmeyer, R Schröder, DF Rambo… - Journal of Pharmacy …, 2015 - academic.oup.com
Objectives Marine sponges are among the most promising sources of chemically diversified fatty acids (FAs). In addition, several studies have shown the effect of polyunsaturated FAs …
Number of citations: 8 academic.oup.com
A KAWAGUCHI, N UEMURA… - The Journal of …, 1986 - academic.oup.com
… -methyltetradecanoic and 14-methylhexadecanoic acids; [HC]leucine into 13-methyltetradecanoic and 15methylhexadecanoic acids; and [14C]valine into 14-methylpentadecanoic acid. …
Number of citations: 11 academic.oup.com

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